molecular formula C33H50N4O6S B1679268 Remikiren CAS No. 126222-34-2

Remikiren

Katalognummer: B1679268
CAS-Nummer: 126222-34-2
Molekulargewicht: 630.8 g/mol
InChI-Schlüssel: UXIGZRQVLGFTOU-VQXQMPIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Remikiren is an orally active, high specificity renin inhibitor . It was first developed by Hoffmann–La Roche in 1996 for the treatment of hypertension (high blood pressure) .


Molecular Structure Analysis

This compound has a molecular formula of C33H50N4O6S . Its average mass is 630.838 Da and its mono-isotopic mass is 630.345093 Da .


Physical and Chemical Properties Analysis

This compound has a high specificity and is orally active . It has an average mass of 630.838 Da and a mono-isotopic mass of 630.345093 Da .

Wissenschaftliche Forschungsanwendungen

Behandlung von essentieller Hypertonie

Remikiren ist ein neuer, oral wirksamer Renin-Inhibitor mit hoher Potenz und Spezifität in vitro . Es wurde in Kurzzeitstudien bei Patienten mit essentieller Hypertonie eingesetzt, entweder als Monotherapie oder mit zusätzlichem Hydrochlorothiazid . Während es bei Patienten, die nur this compound erhielten, keine signifikanten Änderungen des Blutdrucks gab, wurde bei Patienten, die zusätzlich 4 Tage lang Hydrochlorothiazid erhielten, eine deutliche Reduktion des Blutdrucks beobachtet .

Hemmung der Plasma-Renin-Aktivität

This compound hemmte die Plasma-Renin-Aktivität 24 Stunden nach der Dosis effektiv . Dies deutet darauf hin, dass this compound in Forschungsstudien eingesetzt werden könnte, um die Rolle der Plasma-Renin-Aktivität bei verschiedenen physiologischen und pathologischen Zuständen zu untersuchen.

Kombinationstherapie

This compound wurde in Kombination mit anderen Medikamenten wie Hydrochlorothiazid untersucht . Wenn es mit einem Diuretikum verabreicht wurde, trat eine deutliche Potenzierung auf . Dies deutet darauf hin, dass this compound in der Kombinationstherapieforschung eingesetzt werden könnte, um die Wirkungen anderer Medikamente zu verstärken.

Renale Vasodilatation

Als Einzeldosis induziert this compound eine renale Vasodilatation . Dies deutet darauf hin, dass this compound in Forschungsstudien eingesetzt werden könnte, um die Mechanismen der renalen Vasodilatation und ihre Auswirkungen auf die Nierenfunktion zu untersuchen.

Reduktion der Proteinurie

Bei Patienten mit offener Proteinurie zu Beginn induzierte this compound eine Reduktion der Proteinurie um 27% . Dies deutet darauf hin, dass this compound in Forschungsstudien eingesetzt werden könnte, um die Behandlung der Proteinurie zu untersuchen.

Wirkmechanismus

Target of Action

Remikiren is an orally active, high specificity renin inhibitor . Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound works by inhibiting the action of renin . Renin normally acts to convert angiotensinogen to angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound prevents the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound disrupts the RAAS, leading to decreased levels of angiotensin II. This results in vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .

Pharmacokinetics

This compound is absorbed following oral administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of renin and the subsequent disruption of the RAAS. This leads to a decrease in blood pressure and can induce renal vasodilation . These effects are more pronounced in patients with a more activated renin-angiotensin system .

Zukünftige Richtungen

While Remikiren has shown promise in the treatment of hypertension, more research is needed to establish its long-term effects and potential uses .

Biochemische Analyse

Biochemical Properties

Remikiren plays a significant role in biochemical reactions, particularly in the renin-angiotensin-aldosterone system . It interacts with the enzyme renin, inhibiting its activity and thereby disrupting the conversion of angiotensinogen to angiotensin I . This interaction is highly specific, demonstrating the selectivity of this compound for its target enzyme .

Cellular Effects

In the context of cellular processes, this compound’s primary impact is on cells involved in blood pressure regulation. By inhibiting renin, it disrupts the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure . This can influence cell signaling pathways related to vasoconstriction and fluid balance .

Molecular Mechanism

At the molecular level, this compound binds to renin, inhibiting its ability to convert angiotensinogen into angiotensin I . This disruption in the renin-angiotensin-aldosterone system can lead to a decrease in vasoconstriction and a reduction in blood volume, thereby lowering blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-lasting effects. Despite short-lasting biochemical changes, the decrease in arterial blood pressure induced by this compound is very long-lasting (over 24 hours) .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway in the body. It interacts with the enzyme renin, inhibiting its activity and thereby disrupting this pathway .

Eigenschaften

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGZRQVLGFTOU-VQXQMPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155121
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Several in vivo experiments have shown that remikiren is specific for renin and does not decrease arterial pressure by an unrelated mechanism.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

126222-34-2
Record name Remikiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126222-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remikiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remikiren
Reactant of Route 2
Reactant of Route 2
Remikiren
Reactant of Route 3
Reactant of Route 3
Remikiren
Reactant of Route 4
Remikiren
Reactant of Route 5
Remikiren
Reactant of Route 6
Remikiren
Customer
Q & A

Q1: How does Remikiren exert its antihypertensive effects?

A1: this compound is a highly specific inhibitor of human renin []. It binds directly to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, thereby reducing the generation of the active peptide angiotensin II []. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to a decrease in blood pressure [, , , , , , , ].

Q2: What are the renal effects of this compound?

A3: this compound induces renal vasodilation, leading to increased effective renal plasma flow without affecting glomerular filtration rate [, ]. This effect is more pronounced in individuals with a more activated renin-angiotensin system []. Additionally, this compound promotes sodium excretion, improves pressure natriuresis, and reduces proteinuria, suggesting a renoprotective potential [, , , ].

Q3: How is this compound metabolized?

A5: this compound undergoes extensive first-pass metabolism, primarily in the liver []. Metabolism involves hydroxylation, resulting in various mono- and di-hydroxylated metabolites. One metabolite, Ro 44-0444 (mono-hydroxylated in the t-butyl side chain), shows comparable renin inhibitory activity to this compound in vitro [].

Q4: How long do the biochemical and blood pressure-lowering effects of this compound last?

A6: Despite transient biochemical changes in plasma renin activity after oral administration, this compound induces a long-lasting decrease in blood pressure, often exceeding 24 hours [, ]. This prolonged duration of action might be attributed to its retention in a 'tissue' compartment, potentially the kidneys [, ].

Q5: Does the route of administration affect this compound’s effects?

A7: Yes, studies using intravenous and intraduodenal administration show that this compound effectively decreases blood pressure in sodium-depleted primates, confirming its efficacy through different routes [].

Q6: Has this compound been tested in clinical trials for hypertension?

A8: Yes, this compound has undergone multiple clinical trials in hypertensive patients. While it effectively lowers blood pressure, it does not consistently achieve significant reductions in supine blood pressure in salt-depleted subjects, suggesting a potential influence of sodium status on its efficacy [, ].

Q7: Does the angiotensin-converting enzyme gene polymorphism affect this compound’s efficacy?

A9: Research suggests that the angiotensin-converting enzyme gene insertion/deletion polymorphism, despite influencing plasma ACE levels, does not significantly impact this compound's ability to suppress the renin-angiotensin-aldosterone system or lower blood pressure [].

Q8: Can this compound be used in combination with other antihypertensive agents?

A10: Studies in spontaneously hypertensive rats demonstrate that this compound potentiates the antihypertensive effects of low doses of angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors, suggesting a potential benefit of combination therapy [].

Q9: What is the molecular formula and weight of this compound?

A9: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound.

Q10: How does the structure of this compound contribute to its specificity for human renin?

A13: While the provided research abstracts do not delve into the detailed structure-activity relationship of this compound, they emphasize its high specificity for primate renin compared to other species. This specificity is attributed to the structural differences in the renin active site across species [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.